ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
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Overview
Description
ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes an ethyl acetate group, a benzimidazole ring, and a 2-methylphenoxyethylthio moiety. It is used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylphenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-methylphenoxy)acetate . This intermediate is then reacted with 2-mercaptoethylamine to introduce the thioether linkage, followed by cyclization with o-phenylenediamine to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Electrophilic Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzimidazoles, halobenzimidazoles
Scientific Research Applications
ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The thioether linkage and phenoxy group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-methylphenoxy)acetate: A simpler ester derivative used in chemical synthesis.
Ethyl (2-methoxyphenoxy)acetate: Another ester derivative with a methoxy group instead of a methyl group.
Uniqueness
ethyl 2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is unique due to its combination of a benzimidazole ring, thioether linkage, and phenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
ethyl 2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-19(23)14-22-17-10-6-5-9-16(17)21-20(22)26-13-12-25-18-11-7-4-8-15(18)2/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDLQBKLSNJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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